Dinotefuran
Description
Properties
Molecular Formula |
C7H14N4O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
YKBZOVFACRVRJN-UHFFFAOYSA-N |
Isomeric SMILES |
CN/C(=N\[N+](=O)[O-])/NCC1CCOC1 |
Canonical SMILES |
CNC(=N[N+](=O)[O-])NCC1CCOC1 |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Dinotefuran is widely utilized in agriculture due to its effectiveness against a range of insect pests. It is particularly noted for its systemic action, allowing it to control pests that feed on treated plants.
Target Pests
- Aphids: Effective in controlling aphid populations in various crops.
- Whiteflies: Demonstrated efficacy against whiteflies, which are common pests in greenhouses and field crops.
- Leafhoppers and Thrips: Controls these pests effectively, contributing to healthier crop yields.
Formulations and Application Methods
This compound is available in multiple formulations, including:
- Granules
- Soluble concentrates
- Baits and gels
These formulations can be applied through various methods such as soil drenching, foliar sprays, and as seed treatments .
Public Health Applications
This compound has shown promise in vector control, particularly against mosquitoes that transmit diseases like dengue fever and malaria. Its low toxicity to mammals makes it a suitable candidate for public health initiatives.
Efficacy Against Mosquitoes
Research indicates that this compound exhibits significant insecticidal activity against resistant strains of mosquitoes:
- Anopheles gambiae : A key malaria vector.
- Aedes aegypti : Known for transmitting dengue fever.
- Culex quinquefasciatus : Associated with various diseases including West Nile virus.
In studies, this compound demonstrated lower toxicity compared to traditional insecticides but maintained effectiveness against resistant strains, making it a viable alternative for vector control programs .
Toxicological Studies
While this compound is effective as an insecticide, its toxicological profile has been the subject of research. Studies have evaluated its effects on non-target organisms, including mammals.
Reproductive and Neurobehavioral Effects
Recent studies on mice have shown that exposure to this compound can lead to adverse reproductive and neurobehavioral outcomes:
- Increased litter size but altered sex ratios.
- Changes in movement and exploratory behavior in offspring.
- Dose-dependent effects on neurobehavioral parameters were observed, indicating potential risks associated with exposure .
Environmental Impact
The environmental impact of this compound has been assessed through various studies. Its systemic nature raises concerns about potential runoff into water bodies and effects on non-target species.
Persistence and Degradation
Research indicates that this compound degrades under environmental conditions; however, its persistence can vary based on soil type and climatic conditions. Monitoring programs are essential to evaluate its long-term effects on ecosystems .
Case Studies
Several case studies highlight the successful application of this compound in real-world scenarios:
Chemical Reactions Analysis
Hydrolysis Pathways
Dinotefuran demonstrates stability under standard hydrolysis conditions but undergoes selective breakdown in biological systems:
Table 1: Hydrolysis Products and Conditions
-
Key Insight : Enzymatic hydrolysis dominates in mammals, producing UF as a primary metabolite . The nitro group remains intact under abiotic hydrolysis but is reductively cleaved in biological systems .
Photolysis and Environmental Degradation
This compound is susceptible to photodegradation, with half-lives varying by medium:
Table 2: Photolysis Data
| Medium | Half-Life (Days) | Major Degradants | Study Reference |
|---|---|---|---|
| Aqueous solution | 3–7 | MNG, NG (guanidine derivatives) | |
| Soil (surface) | 10–14 | FNG (2-nitro-1-(tetrahydro-3-furylmethyl)guanidine) |
-
Mechanism : UV exposure cleaves the nitroguanidine moiety, forming nitroso intermediates (e.g., MNG) and ultimately mineralizing to CO₂ .
Metabolic Transformations in Plants and Animals
This compound’s metabolism varies across organisms, as shown in Table 3:
Table 3: Species-Specific Metabolic Pathways
*TRR: Total Radioactive Residue
-
Plant-Specific Notes : In melons, UF is a terminal metabolite due to limited oxidative enzyme activity .
Synthetic and Analytical Reactions
This compound’s stability under analytical conditions informs detection methods:
Table 4: Analytical Method Performance
| Matrix | Recovery (%) | LOD (mg/kg) | Key Challenge | Reference |
|---|---|---|---|---|
| Melon | 70.6–93.5 | 0.02–0.05 | Polar metabolite separation | |
| Soil | 82–95 | 0.01 | Co-elution with humic acids |
-
Methodology : Reverse-phase HPLC with ammonium bicarbonate buffer enhances sensitivity for polar metabolites .
Reaction Kinetics and Environmental Fate
Comparison with Similar Compounds
Data Tables
Table 1: Cross-Reactivity (CR) of this compound Antibodies with Neonicotinoids
| Compound | CR (%) | Target Structure | Reference |
|---|---|---|---|
| This compound | 100 | Furan + Guanidine | |
| Clothianidin | <1 | Guanidine | |
| Nitenpyram | <0.1 | Guanidine | |
| Imidacloprid | 0 | Chloropyridyl |
Table 2: Inhibition Constants (Ki) and Docking Scores
Preparation Methods
Cyclization and Methanesulfonation Route
The patent CN104961710A outlines a scalable approach starting with methylol-BDO (2,2-dimethyl-1,3-dioxolane-4-methanol) cyclization. Key steps include:
-
Cyclization Reaction : Methylol-BDO reacts with catalytic acid (e.g., tosic acid) under reflux to yield 3-hydroxymethyl tetrahydrofuran (3-HMTF). This step achieves ~60% yield with 98% purity after distillation.
-
Methanesulfonation : 3-HMTF undergoes methanesulfonyl chloride treatment in dichloromethane with triethylamine as an acid scavenger, producing 3-methanesulfonyloxy methyltetrahydrofuran (3-MSMTF) at 88.5% yield.
-
Guanidinylation : Sodium hydride-mediated reaction of 3-MSMTF with 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine in DMF at 80–90°C yields this compound.
Table 1: Material Quantities for Cyclization and Methanesulfonation (CN104961710A)
| Material | Quantity |
|---|---|
| Methylol-BDO | 35 g |
| 3-HMTF | 24 g |
| Methanesulfonyl chloride | 32 g |
| Triethylamine | 36 g |
Sodium Borohydride Reduction Route
An alternative method (CN103709126A) focuses on synthesizing 3-HMTF via sodium borohydride reduction of α-ethoxycarbonyl-γ-butyrolactone in tert-butanol. This route achieves 85% yield, outperforming earlier methods that struggled with side reactions.
Table 2: Optimization of 3-HMTF Synthesis (CN103709126A)
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | tert-Butanol | 85% |
| Reducing Agent | NaBH₄ | 85% |
| Temperature | Reflux (80°C) | 85% |
Catalytic Systems and Reaction Conditions
Acid Catalysts in Cyclization
The choice of acid catalyst significantly impacts cyclization efficiency. Tosic acid (p-toluenesulfonic acid) is preferred due to its high activity and ease of removal post-reaction. Comparative studies in CN104961710A reveal:
Table 3: Catalyst Performance in 3-HMTF Synthesis
| Catalyst | Yield | Purity |
|---|---|---|
| Tosic acid | 60% | 98% |
| Sulfuric acid | 45% | 92% |
| Tosyl chloride | 50% | 90% |
Base-Mediated Guanidinylation
Sodium hydride (NaH) in DMF facilitates the nucleophilic substitution of 3-MSMTF with guanidine derivatives. Elevated temperatures (80–90°C) drive the reaction to completion within 6 hours, achieving 80% yield. Alternative bases like potassium tert-butoxide result in lower yields (65–70%) due to side reactions.
Purification and Impurity Profiling
Column Chromatography Cleanup
Post-synthesis purification employs multi-step chromatography:
Impurity Identification
High-resolution LC-MS studies identify two primary impurities in this compound:
-
By-product A : Formed via incomplete guanidinylation (m/z 231.0854).
-
Stereoisomer B : 3-(tetrahydro-2-furylmethyl) derivative due to ring-opening side reactions.
Table 4: Impurity Characteristics (PMC9415319)
| Impurity | m/z | Source |
|---|---|---|
| By-product | 231.0854 | Partial guanidinylation |
| Stereoisomer | 202.0947 | Ring-opening rearrangement |
Industrial-Scale Optimization
Solvent Recovery Systems
Large-scale production (CN104961710A) emphasizes solvent recycling:
Q & A
Q. What standardized analytical methods are recommended for detecting dinotefuran residues in agricultural matrices?
Liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is widely used for residue analysis. For example, a validated method for peppers involves extraction with acetonitrile, cleanup using dispersive solid-phase extraction, and quantification via HPLC with a detection limit of 0.05 mg/kg . Chiral separation of this compound enantiomers in rice, tomato, and apple can be achieved using a ChromegaChiral CCA column with a mobile phase of n-hexane-ethanol-methanol (85:5:10 v/v/v), achieving baseline resolution (Rs = 1.8) .
Q. How does this compound persist in soil, and what factors influence its degradation?
this compound exhibits moderate stability in soil, with a half-life of 50–100 days under typical conditions. Degradation rates are influenced by soil pH, microbial activity, and organic matter content. Chronic deposition due to repeated agricultural use can lead to accumulation, posing risks to soil organisms like earthworms .
Q. What experimental designs are appropriate for assessing acute and chronic toxicity of this compound in non-target organisms?
Acute toxicity is evaluated using LD50/LC50 assays (e.g., honey bees: LC50 = 0.773 mg/L ). Chronic studies require prolonged exposure at sublethal doses, such as LC10 (0.1–0.3 mg/L), to monitor behavioral or molecular changes. For soil organisms, standardized OECD guidelines for terrestrial ecotoxicology (e.g., earthworm reproduction assays) are recommended .
Advanced Research Questions
Q. How can molecular interactions between this compound and biological targets be systematically investigated?
Computational methods like density functional theory (DFT) can model binding affinities between this compound and nicotinic acetylcholine receptors (nAChRs). Experimental validation may involve fluorescence quenching assays using cadmium-organic frameworks (MOFs) to detect competitive energy absorption and static quenching mechanisms .
Q. What methodologies address contradictions in this compound’s environmental persistence versus remediation potential?
Longitudinal field studies paired with phytoremediation/mycoremediation trials are critical. For example, post-ban honey samples in Oregon showed this compound persistence for ≥3 years, but in situ cultivation of pollutant-degrading bacteria reduced soil residues by 40–60% over 12 months . Contradictions arise from site-specific factors (e.g., microbial diversity), necessitating regionally tailored remediation strategies.
Q. How do enantiomer-specific differences in this compound impact risk assessment?
(+)-Dinotefuran elutes first in chiral chromatography and may exhibit higher bioactivity. Enantioselective analysis using amylose-Tris-(3,5-dimethylphenylcarbamate) columns reveals distinct hydrogen-bonding interactions and thermodynamic parameters (ΔΔG = 1.2–1.5 kJ/mol), influencing degradation rates and toxicity profiles in crops .
Q. What advanced statistical tools are suitable for analyzing miRNA expression data in this compound-exposed pollinators?
RNA-seq data from honey bee brains require differential expression analysis (e.g., DESeq2) with false discovery rate (FDR) correction. Enrichment tools like DAVID or KEGG can identify pathways (e.g., "axon guidance" or "circadian rhythm") disrupted by DE miRNAs like ame-miR-375-3p (log2FC = −3.1, p < 0.001) .
Methodological Challenges and Solutions
Q. How can researchers optimize extraction protocols for this compound metabolites in complex matrices like green tea?
Matrix effects in tea require cleanup with graphitized carbon black (GCB) and PSA sorbents. Recovery rates for metabolites UF and DN improve to 75–93% when using acetonitrile with 0.1% formic acid, validated via LC-MS/MS with a LOQ of 0.02 mg/kg .
Q. What experimental controls are critical in long-term field studies on this compound’s environmental impact?
Include untreated control plots, buffer zones to prevent cross-contamination, and seasonal sampling to account for climatic variability. Soil cores should be analyzed for pH, organic carbon, and microbial biomass to contextualize degradation rates .
Q. How can regulatory restrictions on neonicotinoids inform this compound research priorities?
Post-2015 bans in regions like Oregon highlight the need for (i) enantiomer-specific toxicity data to refine safety thresholds and (ii) development of "safer" formulations (e.g., microencapsulated this compound with reduced leaching potential) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
